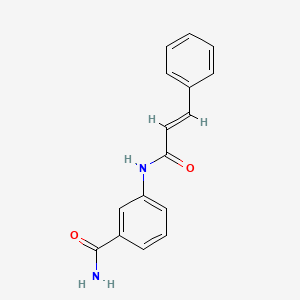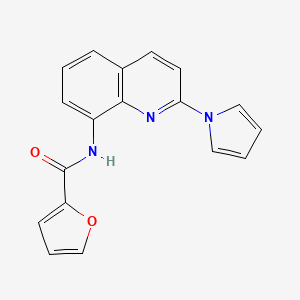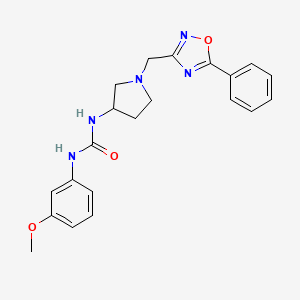
3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C32H34FN5O4S and its molecular weight is 603.71. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Thiazolidinone derivatives, including compounds similar in structure to the given chemical, have been synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Quinolone Chemistry
- The compound falls under the broader category of quinolones, a class of compounds known for their antibacterial properties. A study on the adduct of magnesium sulfate with a member of the quinolone family highlights the diverse chemical properties and potential applications of quinolones (Turel, Leban, Zupančič, Bukovec, & Gruber, 1996).
Serotonin Receptor Ligands
- Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, related to the queried compound, have shown high binding affinities for the 5-HT(6) serotonin receptor, indicating potential research applications in neuroscience and pharmacology (Park et al., 2011).
Anticancer Research
- Quinoxalinyl-piperazine compounds, which share structural similarities with the given chemical, have been synthesized and evaluated as anticancer agents, suggesting potential applications in cancer research and therapy (Lee et al., 2010).
Luminescence Applications
- The fluoroquinolone class, which includes compounds similar to the one , has been studied for its potential in luminescence applications, particularly in medical diagnostics (Svetlana, Egorova, & Teslyuk, 1999).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid, which is then converted to the second intermediate, 6-(4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one. The two intermediates are then coupled together using a coupling agent to form the final product.", "Starting Materials": [ "2,5-dimethylphenylamine", "4-chloro-1-piperazinecarboxylic acid", "4-fluorophenylpiperazine", "2-chloro-6-nitroquinoline", "Sulfonyl chloride", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Acetonitrile", "Dimethylformamide", "Dichloromethane" ], "Reaction": [ "Step 1: Synthesis of 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid", "a. Dissolve 2,5-dimethylphenylamine in dichloromethane and add 4-chloro-1-piperazinecarboxylic acid.", "b. Add triethylamine and stir the mixture at room temperature for 24 hours.", "c. Filter the mixture and wash the solid with diethyl ether to obtain the crude product.", "d. Purify the product by recrystallization from methanol.", "Step 2: Synthesis of 6-(4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one", "a. Dissolve 2-chloro-6-nitroquinoline in dimethylformamide and add sulfonyl chloride.", "b. Add triethylamine and stir the mixture at room temperature for 24 hours.", "c. Add 4-fluorophenylpiperazine and stir the mixture at room temperature for 24 hours.", "d. Add sodium hydroxide and stir the mixture at room temperature for 2 hours.", "e. Acidify the mixture with hydrochloric acid and extract with dichloromethane.", "f. Wash the organic layer with water and dry over sodium sulfate.", "g. Concentrate the solution and purify the product by column chromatography.", "Step 3: Coupling of the two intermediates", "a. Dissolve 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid and 6-(4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one in acetonitrile.", "b. Add a coupling agent and stir the mixture at room temperature for 24 hours.", "c. Purify the product by column chromatography.", "d. Recrystallize the product from methanol." ] } | |
Número CAS |
422522-69-8 |
Nombre del producto |
3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one |
Fórmula molecular |
C32H34FN5O4S |
Peso molecular |
603.71 |
Nombre IUPAC |
3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C32H34FN5O4S/c1-22-3-4-23(2)30(19-22)36-11-13-37(14-12-36)32(40)28-21-34-29-10-9-26(20-27(29)31(28)39)43(41,42)38-17-15-35(16-18-38)25-7-5-24(33)6-8-25/h3-10,19-21H,11-18H2,1-2H3,(H,34,39) |
Clave InChI |
QUWKBRAYJCLQGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C6=CC=C(C=C6)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2573640.png)
![N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2573641.png)

![2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2573643.png)
![N-cyclopentyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2573645.png)


![[(3-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2573650.png)
![1-Methyl-4-[[2-[[4-(trifluoromethylsulfonyl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2573652.png)
